3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes in cellular processes . The compound’s interaction with its targets could potentially lead to changes in cell signaling, regulation, and other cellular functions .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, can interact with multiple receptors . These interactions can lead to various biochemical reactions, potentially influencing the function of enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to have effects on various types of cells and cellular processes . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their subcellular localization and any effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and 2-bromoacetophenone.
Cyclization: The key step involves the cyclization of the intermediate to form the imidazo[1,2-a]pyridine core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Bromination: The final step involves the bromination of the imidazo[1,2-a]pyridine core to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Palladium catalysts (Pd) with boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used to study the interactions with biological targets such as enzymes and receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine: Lacks the bromine atom but has similar biological activities.
3-Bromo-2-phenylimidazo[1,2-a]pyridine: Similar structure but without the chlorine atom.
2-(4-Chlorophenyl)-3-methylimidazo[1,2-a]pyridine: Similar structure but with a different substitution pattern.
Uniqueness
3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
3-bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2/c1-9-3-2-8-18-13(15)12(17-14(9)18)10-4-6-11(16)7-5-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXQUOGBEOHPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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